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Cat. No.: B1681263

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terlakiren (also known as CP-80,794) is a potent, orally active, non-peptide inhibitor of the
enzyme renin.[1] Its development was aimed at the treatment of hypertension by targeting the
initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide
provides a detailed overview of the molecular structure of Terlakiren, its physicochemical
properties, mechanism of action, and relevant (though generalized) experimental protocols.

Molecular Structure and Identification

Terlakiren is a complex organic molecule with the chemical formula C31H48N407S. Its
structure is characterized by a peptide-like backbone with several key functional groups that
contribute to its inhibitory activity.
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Identifier

Value

IUPAC Name

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-
[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-
carbonylamino)-3-
phenylpropanoyl]lamino]propanoyllamino]butano
ate[2]

SMILES

CC(C)OC(=0)--INVALID-LINK--NC(=0)--
INVALID-LINK--NC(=0)--INVALID-LINK--
NC(=0)N3CCOCC3">C@@HO[2]

InChl

INChI=1S/C31H48N407S/c1-21(2)42-
30(39)27(36)24(18-22-10-6-4-7-11-22)32-
20(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-
13-23)34-31(40)35-14-16-41-17-15-35/h5,8-
9,12-13,21-22,24-27,36H,4,6-7,10-11,14-
20H2,1-3H3,(H,32,38)(H,33,37)
(H,34,40)/t24-,25-,26-,27+/m0/s1[2]

CAS Number

119625-78-4[2]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for

Terlakiren is not publicly available, computed values and data for similar renin inhibitors

provide valuable insights.
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Property Value Source
Molecular Weight 620.8 g/mol PubChem (Computed)[2]
XLogP3 3.8 PubChem (Computed)[2]

Data not publicly available. As
A Solubilt a peptide-like molecule,
ueous Solubili
q Y solubility is expected to be pH-

dependent.

Data not publicly available.

The molecule contains both

pKa . . .
acidic and basic functional
groups.

Melting Point Data not publicly available.

Mechanism of Action and the Renin-Angiotensin
System

Terlakiren functions as a direct renin inhibitor. Renin is an aspartic protease that catalyzes the
conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the renin-
angiotensin-aldosterone system (RAAS). By binding to the active site of renin, Terlakiren
prevents this conversion, thereby reducing the downstream production of angiotensin Il and
aldosterone. Angiotensin Il is a potent vasoconstrictor and stimulates the release of
aldosterone, which promotes sodium and water retention, both of which contribute to increased

blood pressure.

Signaling Pathway of the Renin-Angiotensin-
Aldosterone System (RAAS)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9573696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9573696/
https://www.benchchem.com/product/b1681263?utm_src=pdf-body
https://www.benchchem.com/product/b1681263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Angiotensinogen cleaves AR I Aldosterone Na+ and H20 Retention
(from Liver) o = (from Adrenal Cortex) (in Kidneys)
ngiotensin

=
Renin Action ACE Action

ACE
(in Lungs)

Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Terlakiren.

Experimental Protocols

Detailed experimental protocols for Terlakiren are proprietary. However, based on standard
methodologies for similar compounds, the following sections outline the likely approaches
used.

Renin Inhibition Assay (IC50 Determination)

The inhibitory potency of Terlakiren against renin is typically determined using a fluorometric
assay.

Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher.
In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage
by renin, the fluorophore is separated from the quencher, resulting in an increase in
fluorescence that is proportional to renin activity. The presence of an inhibitor like Terlakiren
reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

General Protocol:
» Reagent Preparation:
o Prepare a stock solution of Terlakiren in a suitable solvent (e.g., DMSO).

o Prepare a series of dilutions of the Terlakiren stock solution to be tested.
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o Reconstitute recombinant human renin enzyme and the fluorogenic substrate in an
appropriate assay buffer.

o Assay Procedure (96-well plate format):

[¢]

Add the diluted Terlakiren solutions or vehicle control (for uninhibited reaction) to the
wells.

[¢]

Add the renin enzyme to all wells except for the negative control.

[e]

Initiate the reaction by adding the fluorogenic substrate to all wells.

o

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

[¢]

Measure the fluorescence intensity using a microplate reader at the appropriate excitation
and emission wavelengths.

o Data Analysis:

o Calculate the percentage of renin inhibition for each Terlakiren concentration relative to
the uninhibited control.

o Plot the percentage of inhibition against the logarithm of the Terlakiren concentration.

o Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the
enzyme activity) by fitting the data to a suitable dose-response curve.
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Caption: A generalized workflow for determining the IC50 of a renin inhibitor.

Preclinical Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,
and excretion (ADME) of a drug candidate.

General Workflow:
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Animal Model Selection: Choose an appropriate animal model (e.g., rats, dogs, or non-
human primates).

Dosing: Administer Terlakiren to the animals via the intended clinical route (e.g., oral) and
intravenously (to determine bioavailability).

Sample Collection: Collect blood samples at predetermined time points after dosing. Process
the blood to obtain plasma.

Sample Analysis: Develop and validate a sensitive analytical method (typically LC-MS/MS)
for the quantification of Terlakiren in plasma samples.

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to
calculate key pharmacokinetic parameters such as:

[e]

Maximum plasma concentration (Cmax)

o Time to reach maximum concentration (Tmax)

o Area under the plasma concentration-time curve (AUC)

o Half-life (t1/2)

o Clearance (CL)

o Volume of distribution (Vd)

o Bioavailability (F%)
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Caption: A typical workflow for a preclinical pharmacokinetic study.

Synthesis of Terlakiren

A detailed, step-by-step synthesis of Terlakiren is not publicly available. However, the
synthesis of similar complex peptide-like molecules generally involves a convergent approach,
where different fragments of the molecule are synthesized separately and then coupled
together in the final steps. This strategy often employs standard peptide coupling reagents and
protecting group chemistry to control the stereochemistry and ensure the desired final product.
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Conclusion

Terlakiren represents a significant effort in the development of direct renin inhibitors for the
management of hypertension. Its molecular structure is intricately designed to achieve high
potency and selectivity for its target. While detailed experimental data remains largely
proprietary, this guide provides a comprehensive overview of its known molecular
characteristics, mechanism of action, and the standard methodologies used to evaluate such
compounds, offering valuable insights for researchers and professionals in the field of drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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